3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
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Overview
Description
3-(2-methylpropyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a compound that belongs to the piperidine family. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)piperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a precursor containing a double bond, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of catalysts such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(2-methylpropyl)piperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidin-4-ol: Lacks the 2-methylpropyl group but shares the piperidine core.
N-methylpiperidine: Another derivative with different substituents on the piperidine ring.
Uniqueness
3-(2-methylpropyl)piperidin-4-ol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its mixture of diastereomers adds complexity and potential for diverse applications in research and industry .
Properties
CAS No. |
2680538-74-1 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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